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Infigratinib (TRUSELTIQ™) is an oral, selective, ATP-competitive tyrosine kinase inhibitor of

fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Genetic alterations in FGFRs,

including fusions, rearrangements, mutations, and amplifications, can lead to constitutive

activation of downstream signaling pathways, promoting oncogenesis and tumor progression.

[4][5][6] Infigratinib has demonstrated significant anti-tumor activity in various preclinical and

clinical settings, particularly in tumors harboring activating FGFR alterations. This guide

provides a comparative overview of infigratinib's efficacy in different FGFR-altered tumor

models, supported by experimental data and detailed methodologies.

Mechanism of Action
Infigratinib functions by binding to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3,

thereby inhibiting their kinase activity.[4][5] This blockade prevents the phosphorylation of

downstream signaling molecules, disrupting pathways such as the Ras-mitogen-activated

protein kinase (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival,

and migration.[4][7] While it is a pan-FGFR inhibitor, it has the highest affinity for FGFR1,

FGFR2, and FGFR3, with weaker activity against FGFR4.[3][4][8]
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FGFR Signaling Pathway
The following diagram illustrates the simplified FGFR signaling pathway and the point of

inhibition by infigratinib.
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Caption: Simplified FGFR signaling pathway and infigratinib's mechanism of action.

Efficacy in Cholangiocarcinoma (CCA)
Infigratinib has shown significant clinical activity in patients with previously treated,

unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or

rearrangements.[1][9][10] This led to its accelerated approval by the FDA for this indication.[3]

[9]

Table 1: Clinical Efficacy of Infigratinib in FGFR2-Altered Cholangiocarcinoma

Clinical
Trial

Phase

Number
of
Patients
(FGFR2
fusion/re
arrangem
ent)

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

NCT02150

967
II 108 23.1% 82.4% 7.3 months

12.2

months

Phase II

(earlier

analysis)

II

61 (48 with

FGFR2

fusions)

14.8% 75.4% 5.8 months
Not

Reported

Data sourced from multiple clinical trial reports.[1][3][10][11][12]

Comparison with Other FGFR Inhibitors in
Cholangiocarcinoma
While direct head-to-head trials are limited, comparisons with other approved FGFR inhibitors,

pemigatinib and futibatinib, can be made based on their respective pivotal trials in similar

patient populations.
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Table 2: Comparison of FGFR Inhibitors in Second-Line Treatment of FGFR2-Altered

Cholangiocarcinoma

Inhibitor Mechanism
Objective
Response Rate
(ORR)

Median Overall
Survival (mOS)

Infigratinib

Reversible, ATP-

competitive FGFR1-3

inhibitor

23.1% 12.2 months

Pemigatinib
Reversible, selective

FGFR1-3 inhibitor
35.5% 21.1 months

Futibatinib
Irreversible, covalent

FGFR1-4 inhibitor
35.8% - 42% 21.1 - 21.7 months

Note: These are not from direct comparative trials and should be interpreted with caution. Data

compiled from separate clinical studies.[7][13][14]

Efficacy in Urothelial Carcinoma (UC)
Infigratinib has also demonstrated notable activity in patients with metastatic urothelial

carcinoma with activating FGFR3 mutations or fusions.

Table 3: Clinical Efficacy of Infigratinib in FGFR3-Altered Urothelial Carcinoma

Patient Cohort Number of Patients
Objective
Response Rate
(ORR)

Disease Control
Rate (DCR)

Overall Population 67 25.4% 64.2%

Early-line (1st line) 13 30.8% 46.2%

Salvage (≥2nd line) 54 24.1% 68.5%

Data from a Phase I expansion cohort study.[15][16][17]
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Efficacy in Glioma
The efficacy of infigratinib in recurrent gliomas with FGFR alterations has been investigated,

showing durable disease control in a subset of patients.

Table 4: Clinical Efficacy of Infigratinib in FGFR-Altered Recurrent Gliomas

Trial
Number of
Patients

6-month
Progression-
Free Survival
(PFS) Rate

Objective
Response
Rate (ORR)

Key
Responding
Alterations

Phase II

(NCT02160041

cohort)

26 16.0% 3.8%

FGFR1/3

activating point

mutations,

FGFR3-TACC3

fusions

Four patients in this study experienced durable disease control for over a year.[18][19] A Phase

0/2 trial is also underway to assess infigratinib's ability to cross the blood-brain barrier in

patients with recurrent glioblastoma driven by FGFR mutations.[20]

Preclinical Efficacy in Other Solid Tumors
Preclinical studies using patient-derived xenograft (PDX) models have shown the potential of

infigratinib in a range of other solid tumors with FGFR fusions.

Table 5: Preclinical Activity of Infigratinib in FGFR Fusion-Positive PDX Models

Tumor Type FGFR Alteration Outcome

Breast Cancer FGFR fusion Reduction in tumor volume

Liver Cancer FGFR fusion Reduction in tumor volume

Gastric Cancer FGFR fusion Reduction in tumor volume

Prostate Cancer Novel FGFR fusion Reduction in tumor volume
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These studies provide a rationale for tumor-agnostic clinical trials.[21][22][23]

Experimental Protocols
Clinical Trial Methodology (Example: Phase II study in
Cholangiocarcinoma - NCT02150967)

Study Design: This was a multicenter, open-label, single-arm, phase 2 study.[10]

Patient Population: Eligible participants were adults with histologically or cytologically

confirmed, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or

rearrangements, who had previously been treated with at least one gemcitabine-containing

regimen.[9][10]

Treatment Regimen: Patients received 125 mg of oral infigratinib once daily for 21 days,

followed by a 7-day break, in 28-day cycles.[10][16] Treatment continued until disease

progression, unacceptable toxicity, withdrawal of consent, or death.[10]

Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed

by a blinded independent central review.[11]

Preclinical Study Workflow (Patient-Derived Xenograft
Model)
The following diagram outlines a typical workflow for assessing the efficacy of infigratinib in a

preclinical setting.
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Caption: Workflow for a patient-derived xenograft (PDX) study.

Resistance to Infigratinib
As with other targeted therapies, acquired resistance to infigratinib is a clinical challenge.

Mechanisms of resistance include:

On-target (Secondary FGFR Mutations): The emergence of "gatekeeper" mutations in the

FGFR kinase domain, such as the V564F mutation in FGFR2, can cause a steric clash with

infigratinib, preventing it from binding effectively.[24][25]

Off-target (Bypass Signaling): Activation of alternative signaling pathways can bypass the

FGFR blockade. This includes the upregulation of other receptor tyrosine kinases like MET

or activation of downstream pathways such as PI3K/AKT/mTOR.[24][26]

Conclusion
Infigratinib has demonstrated significant and clinically meaningful efficacy in patients with

FGFR-altered cholangiocarcinoma and urothelial carcinoma, with promising activity in other

tumor types such as glioma. Its targeted mechanism of action provides a valuable therapeutic

option for patients with these specific genetic alterations. Ongoing research is focused on

expanding its use to other FGFR-driven cancers, understanding and overcoming resistance

mechanisms, and evaluating its role in earlier lines of therapy. The comparative data presented

in this guide underscore the importance of molecular profiling to identify patients most likely to

benefit from FGFR-targeted therapies like infigratinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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